N-(2,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(2,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS: 955260-83-0) is a heterocyclic compound with the molecular formula C23H21N5OS2 and a molecular weight of 447.58 g/mol . Its structure features:
- A pyridazine core substituted at the 3-position with a pyridin-3-yl group.
- A sulfanyl acetamide side chain at the pyridazine 6-position, linked to a 2,5-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-13-5-6-14(2)17(10-13)21-18(24)12-25-19-8-7-16(22-23-19)15-4-3-9-20-11-15/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOJSECOFUKATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinyl and pyridinyl intermediates, followed by the introduction of the sulfanyl group and the final acetamide formation. Common reagents used in these steps include halogenated compounds, thiols, and amines, under conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the aromatic rings or the acetamide group, potentially yielding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenated compounds, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its interactions with biological targets could be explored for the treatment of various diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(2,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The sulfanyl group and aromatic rings may play key roles in these interactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to structurally related analogs from the literature (Table 1). Key differences lie in the heterocyclic core, substituents, and physicochemical parameters:
Key Observations :
Core Heterocycle: The target compound uses a pyridazine core, whereas analogs like 5k and 5i (–2) feature imidazo[2,1-b]thiazole cores.
Substituent Effects :
- The 2,5-dimethylphenyl group in the target compound enhances hydrophobicity compared to piperazine -containing analogs (e.g., L383-0882, 5k–5l). Piperazine groups improve solubility due to their polarity but may reduce membrane permeability .
- Halogenated substituents (e.g., 4-chlorophenyl in 5l ) increase molecular weight and polarizability, which could enhance target affinity but reduce metabolic stability .
Synthetic Yields :
- Yields for analogs range from 70–81% , typical for multi-step heterocyclic syntheses. The target compound’s synthetic route is unspecified but likely involves similar coupling strategies (e.g., nucleophilic substitution for sulfanyl group introduction) .
Spectroscopic and Analytical Data
- Mass Spectrometry : The target compound’s molecular ion ([M+H]+) is expected near m/z 448.58 , consistent with its molecular weight. Analogs like 5k and 5l show precise MS alignment with theoretical values (e.g., 5k : m/z 539.2231 [M+H]+) .
- NMR Spectroscopy : While the target’s NMR data are unavailable, related compounds exhibit characteristic shifts for:
Structural Implications for Bioactivity
- The pyridin-3-yl group in the target compound may engage in π-π stacking or hydrogen bonding via its nitrogen atom, a feature absent in analogs with non-aromatic substituents (e.g., piperazine in L383-0882) .
- 2,5-Dimethylphenyl vs.
Biological Activity
N-(2,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This section aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A 2,5-dimethylphenyl group.
- A sulfanyl linkage to a pyridazin moiety.
- An acetamide functional group.
This unique arrangement suggests potential interactions with various biological targets, making it a candidate for further research in pharmacology.
The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. Preliminary studies suggest that this compound may act as an inhibitor of certain cellular pathways involved in disease processes, particularly in cancer and neurodegenerative diseases.
Target Proteins
- Poly (ADP-ribose) polymerases (PARP) : Inhibition of PARP has been linked to the modulation of DNA repair mechanisms, which is crucial in cancer therapy.
- Butyrylcholinesterase (BChE) : As seen in related compounds, BChE inhibition can have implications for Alzheimer's disease treatment.
Antimicrobial Activity
Recent studies have demonstrated that similar acetamide derivatives exhibit significant antimicrobial properties. For instance, compounds with structural similarities to this compound have shown effectiveness against various bacterial strains:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| BTC-j | S. aureus | 12.5 |
| BTC-r | E. coli | 3.125 |
| BTC-f | P. aeruginosa | 6.25 |
These findings indicate that modifications in the acetamide structure can lead to enhanced antimicrobial properties, suggesting a promising avenue for drug development.
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to induce apoptosis in cancer cells through the inhibition of DNA repair pathways mediated by PARP. This mechanism is crucial for enhancing the efficacy of existing chemotherapeutic agents.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various acetamide derivatives and evaluated their biological activities. The results indicated that certain derivatives displayed promising inhibition against BChE and PARP, suggesting their potential as therapeutic agents for Alzheimer's disease and cancer treatment respectively .
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of this compound with target proteins like BChE and PARP, confirming its potential as an effective inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
